molecular formula C10H13F3N2O B13340374 2-(2-Amino-2-methylpropoxy)-3-(trifluoromethyl)pyridine

2-(2-Amino-2-methylpropoxy)-3-(trifluoromethyl)pyridine

Cat. No.: B13340374
M. Wt: 234.22 g/mol
InChI Key: IYQPJMLUGZQVJQ-UHFFFAOYSA-N
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Description

2-(2-Amino-2-methylpropoxy)-3-(trifluoromethyl)pyridine is a chemical compound with a unique structure that includes an amino group, a methyl group, and a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-2-methylpropoxy)-3-(trifluoromethyl)pyridine typically involves the reaction of 2-chloro-3-(trifluoromethyl)pyridine with 2-amino-2-methylpropanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the substitution of the chlorine atom with the amino group. The reaction is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-2-methylpropoxy)-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce various amines.

Scientific Research Applications

2-(2-Amino-2-methylpropoxy)-3-(trifluoromethyl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Amino-2-methylpropoxy)-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins or enzymes, affecting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially disrupt cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methyl-1-propanol: Shares the amino and methyl groups but lacks the trifluoromethyl group.

    3-(Trifluoromethyl)pyridine: Contains the trifluoromethyl group but lacks the amino and methyl groups.

Properties

Molecular Formula

C10H13F3N2O

Molecular Weight

234.22 g/mol

IUPAC Name

2-methyl-1-[3-(trifluoromethyl)pyridin-2-yl]oxypropan-2-amine

InChI

InChI=1S/C10H13F3N2O/c1-9(2,14)6-16-8-7(10(11,12)13)4-3-5-15-8/h3-5H,6,14H2,1-2H3

InChI Key

IYQPJMLUGZQVJQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COC1=C(C=CC=N1)C(F)(F)F)N

Origin of Product

United States

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